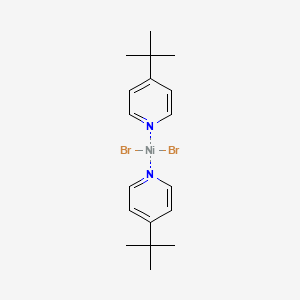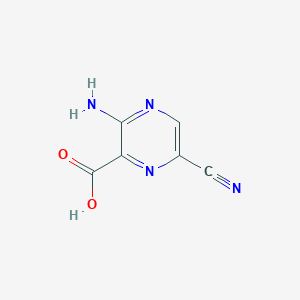![molecular formula C12H19NO4 B13897275 Rel-(1R,4S,5R)-4-((tert-butoxycarbonyl)amino)bicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13897275.png)
Rel-(1R,4S,5R)-4-((tert-butoxycarbonyl)amino)bicyclo[3.1.0]hexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound rac-(1R,4S,5R)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[310]hexane-1-carboxylic acid is a bicyclic structure that incorporates a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,4S,5R)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-1-carboxylic acid typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular approach toward new 1,2-disubstituted bicyclo[2.1.1]hexane modules. The system can be readily derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale photochemical reactions and subsequent derivatization steps to produce the desired bicyclic structure with the Boc protecting group.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Substitution Reactions: The Boc protecting group can be removed under acidic conditions, leading to the formation of the free amine.
Oxidation and Reduction Reactions: The bicyclic structure can undergo oxidation and reduction reactions, depending on the specific reagents and conditions used.
Common Reagents and Conditions
Acidic Conditions: Used for the removal of the Boc protecting group.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Free Amine: Formed upon removal of the Boc protecting group.
Oxidized or Reduced Derivatives: Depending on the specific oxidation or reduction reactions performed.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique bicyclic structure and the presence of the Boc protecting group make it a valuable intermediate in organic synthesis .
Biology and Medicine
In biology and medicine, the compound’s derivatives are explored for their potential bioactive properties. The bicyclic structure is of interest for the development of new pharmaceuticals and bioactive compounds .
Industry
In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique structural properties make it a valuable component in various industrial applications .
Mechanism of Action
The mechanism of action of rac-(1R,4S,5R)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-1-carboxylic acid involves the interaction of its functional groups with specific molecular targets. The Boc protecting group can be removed to reveal the free amine, which can then participate in various biochemical pathways. The bicyclic structure provides a rigid framework that can interact with specific enzymes or receptors, leading to potential biological effects .
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,3R,5R)-3-{[(tert-Butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-1-carboxylic acid
- rac-(1R,4S,5R)-2-[(tert-butoxy)carbonyl]-2-azabicy clo[2.1.1]hexane-5-carboxylic acid
Uniqueness
The uniqueness of rac-(1R,4S,5R)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-1-carboxylic acid lies in its specific stereochemistry and the presence of the Boc protecting group. This combination provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C12H19NO4 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
(1R,4S,5R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-1-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-8-4-5-12(9(14)15)6-7(8)12/h7-8H,4-6H2,1-3H3,(H,13,16)(H,14,15)/t7-,8-,12+/m0/s1 |
InChI Key |
ZDKMDPPQMCOHEX-YVZVNANGSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC[C@@]2([C@H]1C2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2(C1C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-6-(4-chlorophenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13897194.png)
![6-Bromo-4-fluoro-3-methyl-2-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline](/img/structure/B13897217.png)
![Hexadecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide](/img/structure/B13897220.png)

![2,4'-Difluoro-[1,1'-biphenyl]-4-amine](/img/structure/B13897232.png)



![3H-Imidazo[4,5-b]pyridin-6-amine dihydrochloride](/img/structure/B13897251.png)

![3-[(4-chlorophenyl)sulfanyl]-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13897255.png)
![2-[(2-Amino-3-hydroxybutanoyl)amino]acetic acid](/img/structure/B13897266.png)
![4-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]benzoic Acid](/img/structure/B13897267.png)
![(S)-tert-Butyl 4-oxohexahydropyrazino[2,1-c][1,4]oxazine-8(1H)-carboxylate](/img/structure/B13897268.png)
